2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoic acid

概要

説明

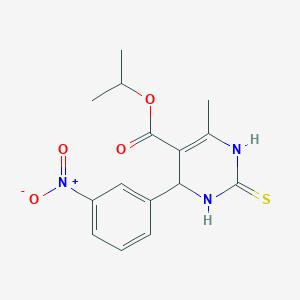

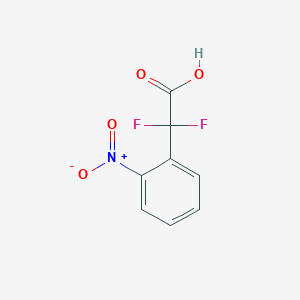

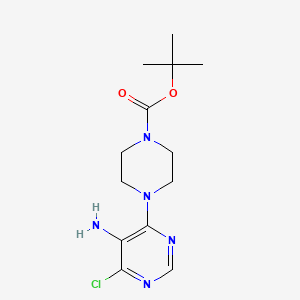

“2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoic acid” is a linker containing a maleimide group with a terminal carboxylic acid . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

Synthesis Analysis

The synthesis pathway for the compound involves the reaction of 2,5-dioxopyrrolidine with 4-aminobenzoic acid in the presence of a coupling agent to form the intermediate. This intermediate is then reduced to the final product using a reducing agent.Molecular Structure Analysis

The molecular formula of “2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoic acid” is C6H5NO4 . The molecular weight is 155.11 .Chemical Reactions Analysis

The maleimide group in “2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoic acid” will react with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis

The compound is a solid . It has a density of 1.578±0.06 g/cm3 (Predicted) . The melting point is 114 °C (Solv: chloroform (67-66-3)), and the boiling point is 376.7±25.0 °C (Predicted) . The flash point is 181.6°C . The compound has a refractive index of 1.581 .作用機序

Safety and Hazards

将来の方向性

The terminal carboxylic acid of “2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoic acid” can react with primary amine groups in the presence of activators to form a stable amide bond . This property can be used in the synthesis of glycan probes, suggesting potential applications in biochemical research .

特性

CAS番号 |

6957-51-3 |

|---|---|

製品名 |

2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoic acid |

分子式 |

C11H7NO4 |

分子量 |

217.18 g/mol |

IUPAC名 |

2-(2,5-dioxopyrrol-1-yl)benzoic acid |

InChI |

InChI=1S/C11H7NO4/c13-9-5-6-10(14)12(9)8-4-2-1-3-7(8)11(15)16/h1-6H,(H,15,16) |

InChIキー |

AENZGWONVTXLRC-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C(=O)O)N2C(=O)C=CC2=O |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8807447.png)